molecular formula C24H43N5O4Si B14785730 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide

2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide

Cat. No.: B14785730
M. Wt: 493.7 g/mol
InChI Key: GFLUZYWIOXHYRH-UHFFFAOYSA-N
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Description

2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amide, amino, and silyl ether groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds through the reaction of carboxylic acids or their derivatives with amines.

    Silylation Reactions:

    Coupling Reactions: The use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino or silyl ether groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-amino-3-methylbutanoyl)amino]-N-phenyl-5-(carbamoylamino)pentanamide
  • **2-[(2-amino-3-methylbutanoyl)amino]-N-[4-methoxyphenyl]-5-(carbamoylamino)pentanamide

Uniqueness

The presence of the tert-butyl(dimethyl)silyl group in 2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide imparts unique steric and electronic properties, distinguishing it from similar compounds. This silyl group can enhance the compound’s stability and reactivity, making it valuable for specific applications.

Properties

Molecular Formula

C24H43N5O4Si

Molecular Weight

493.7 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide

InChI

InChI=1S/C24H43N5O4Si/c1-16(2)20(25)22(31)29-19(9-8-14-27-23(26)32)21(30)28-18-12-10-17(11-13-18)15-33-34(6,7)24(3,4)5/h10-13,16,19-20H,8-9,14-15,25H2,1-7H3,(H,28,30)(H,29,31)(H3,26,27,32)

InChI Key

GFLUZYWIOXHYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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